molecular formula C9H14Br2O4 B1582285 Dimethyl 2,6-dibromoheptanedioate CAS No. 868-73-5

Dimethyl 2,6-dibromoheptanedioate

Cat. No. B1582285
CAS RN: 868-73-5
M. Wt: 346.01 g/mol
InChI Key: AWWJYEJSCIDADZ-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dibromoheptanedioate is a chemical compound with the linear formula CH2[CH2CH(Br)CO2CH3]2 . It acts as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .


Molecular Structure Analysis

The molecular formula of Dimethyl 2,6-dibromoheptanedioate is C9H14Br2O4 . It has a molecular weight of 346.01 g/mol .


Chemical Reactions Analysis

Dimethyl 2,6-dibromoheptanedioate is known to act as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .


Physical And Chemical Properties Analysis

Dimethyl 2,6-dibromoheptanedioate is a liquid at room temperature . It has a density of 1.59 g/mL at 25 °C . The boiling point is 130-140 °C at 0.01 mmHg . The refractive index is 1.501 (lit.) .

Scientific Research Applications

Polymerization Reactions

Summary of the Application


Dimethyl 2,6-dibromoheptanedioate acts as a bifunctional initiator in various polymerization reactions . It’s used to start the polymerization process, which leads to the formation of polymers.

Methods of Application or Experimental Procedures


This compound can be used as an initiator for the synthesis of dibromo-terminated polystyrene, via atom transfer radical polymerization (ATRP) . It can also be used in the preparation of difunctional poly(n-butyl acrylate) (pBA) macroinitiator .

Results or Outcomes Obtained


The use of Dimethyl 2,6-dibromoheptanedioate in these reactions leads to the formation of specific polymers, such as dibromo-terminated polystyrene and difunctional poly(n-butyl acrylate) (pBA) macroinitiator .

Safety And Hazards

According to the safety data sheet, Dimethyl 2,6-dibromoheptanedioate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

properties

IUPAC Name

dimethyl 2,6-dibromoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJYEJSCIDADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCC(C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315065
Record name Dimethyl 2,6-dibromoheptanedioate
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Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dibromoheptanedioate

CAS RN

868-73-5
Record name 1,7-Dimethyl 2,6-dibromoheptanedioate
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Record name NSC 291648
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Record name 868-73-5
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Record name Dimethyl 2,6-dibromoheptanedioate
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Record name Dimethyl 2,6-dibromoheptanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
NV Tsarevsky, K Matyjaszewski - Macromolecules, 2002 - ACS Publications
Polymers with chemically labile disulfide groups in the backbone were prepared by atom transfer radical polymerization (ATRP) of styrene using the 2-bromopropionic acid diester of bis(…
Number of citations: 352 pubs.acs.org
X Zhang, C Zhao, Y Ma, H Chen… - … Chemistry and Physics, 2013 - Wiley Online Library
Visible‐light‐induced free radical polymerization of methyl methacrylate (MMA) and 1,1,1‐trifluoroethyl methacrylate (TFEMA) with a difunctional initiator, dimethyl 2,6‐…
Number of citations: 41 onlinelibrary.wiley.com
A Muñoz-Bonillaa, M Fernández-Garcíaa, ML Cerradab - hasyweb.desy.de
Block copolymers have been extensively investigated due to their self-assembly into nanometersized morphologies. The segregation of the block components due to thermodynamic …
Number of citations: 0 hasyweb.desy.de
EHH Wong, MH Stenzel, T Junker… - Journal of Polymer …, 2011 - Wiley Online Library
A facile method to generate polymer materials with embedded functional groups at known and precise positions along the polymer backbone is described. In the presented approach, …
Number of citations: 31 onlinelibrary.wiley.com
S Kumar, JS Lee, CN Murthy - Macromolecular Research, 2011 - Springer
Atom transfer radical polymerization (ATRP) technique was applied successfully for the synthesis of poly(n-butyl methacrylate-b-styrene-b-n-butyl methacrylate) (PBMA-b-PS-b-PBMA), (…
Number of citations: 8 link.springer.com
D Hu, S Zheng - European polymer journal, 2009 - Elsevier
Polystyrene-block-poly(ethylene oxide) alternating multiblock copolymer (PS-alt-PEO) was synthesized with the combination of atom transfer radical polymerization (ATRP) and …
Number of citations: 43 www.sciencedirect.com
M Tokuda, A Hayashi, H Suginome - jlc.jst.go.jp
The electrochemical cyclization of dimethyl or, a'-dibromoalkanedioates by making use of a platinum cathode and a copper anode in the presence of sodium iodide gave three-to six-…
Number of citations: 0 jlc.jst.go.jp
E Honda, T Iwamura, S Watanabe, T Kataoka… - Journal of the …, 2001 - pubs.rsc.org
Selenabenzenes 12a–c with two electron-withdrawing groups (EWGs) at the 2- and 6-positions were synthesized from dihalides 1a, 1b and 1c′via seven steps and isolated as stable …
Number of citations: 5 pubs.rsc.org
KA Davis, K Matyjaszewski - Macromolecules, 2000 - ACS Publications
Atom transfer radical polymerization (ATRP) of tert-butyl acrylate is reported. Controlled polymerizations were performed using a CuBr/N,N,N‘,N‘ ‘,N‘ ‘-pentamethyldiethylenetriamine …
Number of citations: 456 pubs.acs.org
H He, D Luebke, H Nulwala, K Matyjaszewski - Macromolecules, 2014 - ACS Publications
Well-defined poly(ionic liquid)s (PILs) were synthesized by activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP). The ionic liquid monomer 1-(…
Number of citations: 65 pubs.acs.org

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